molecular formula C22H22O5 B2654249 (Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 868145-02-2

(Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2654249
CAS No.: 868145-02-2
M. Wt: 366.413
InChI Key: HRGWIQOFWJGDFP-NDENLUEZSA-N
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Description

(Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a benzylidene group, a dihydrobenzofuran ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the benzylidene compound . This reaction can be facilitated using microwave irradiation to increase the yield and reduce reaction times .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or dihydrobenzofuran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity .

Biology and Medicine

In biological and medicinal research, this compound has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with molecular targets in biological systems. The benzylidene group can participate in various binding interactions, while the dihydrobenzofuran ring may enhance the compound’s stability and bioavailability . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylidene derivatives and dihydrobenzofuran-based molecules. Examples are (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one derivatives, which share structural similarities and have been studied for their biological activities .

Uniqueness

What sets (Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

methyl (2Z)-2-[[4-(3-methylbutoxy)phenyl]methylidene]-3-oxo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-14(2)10-11-26-17-7-4-15(5-8-17)12-20-21(23)18-13-16(22(24)25-3)6-9-19(18)27-20/h4-9,12-14H,10-11H2,1-3H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGWIQOFWJGDFP-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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